Oleoyl sarcosine

Corrosion Inhibition Metalworking Fluids Electrochemistry

Oleoyl sarcosine (CAS 110-25-8) is an anionic, N-acyl amino acid surfactant derived from oleic acid and sarcosine (N-methylglycine), functioning as an effective emulsifier, corrosion inhibitor, and mild cleansing agent. Its molecular architecture—a C18:1 unsaturated hydrophobic tail coupled with a carboxylic acid head group via an amide bond—confers enhanced solubility and surface activity relative to parent fatty acids.

Molecular Formula C21H39NO3
Molecular Weight 353.5 g/mol
CAS No. 110-25-8
Cat. No. B089674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl sarcosine
CAS110-25-8
Molecular FormulaC21H39NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O
InChIInChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10+
InChIKeyDIOYAVUHUXAUPX-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoyl Sarcosine (CAS 110-25-8) Technical Baseline: An N-Acyl Sarcosine Surfactant for Demanding Formulations


Oleoyl sarcosine (CAS 110-25-8) is an anionic, N-acyl amino acid surfactant derived from oleic acid and sarcosine (N-methylglycine), functioning as an effective emulsifier, corrosion inhibitor, and mild cleansing agent [1]. Its molecular architecture—a C18:1 unsaturated hydrophobic tail coupled with a carboxylic acid head group via an amide bond—confers enhanced solubility and surface activity relative to parent fatty acids [2]. This compound is distinct within the acyl sarcosine class due to its unsaturation and chain length, which directly influence its micellization behavior, interfacial adsorption, and performance in both personal care and industrial applications.

Why Oleoyl Sarcosine (CAS 110-25-8) Cannot Be Interchanged with Other N-Acyl Sarcosines


Within the N-acyl sarcosine series, performance is exquisitely sensitive to the length and unsaturation of the hydrophobic acyl chain. Simple substitution with a shorter-chain analog (e.g., Lauroyl Sarcosine) or a saturated counterpart (e.g., Stearoyl Sarcosine) fundamentally alters critical properties including critical micelle concentration (CMC), corrosion inhibition efficiency, and skin penetration enhancement [1][2]. The quantitative evidence presented below demonstrates that Oleoyl sarcosine occupies a unique performance niche dictated by its C18:1 chain, which translates into tangible, measurable advantages in specific industrial and scientific applications [3].

Oleoyl Sarcosine (CAS 110-25-8): Head-to-Head Comparative Performance Data


Corrosion Inhibition Efficiency: Oleoyl Sarcosine vs. Lauroyl and Myristoyl Sarcosine

In a direct comparative study of N-acyl sarcosine derivatives on low-carbon steel (CR4) in 0.1 M NaCl, Oleoyl sarcosine (O) demonstrated the highest corrosion inhibition efficiency across all tested concentrations and evaluation methods. At the highest concentration tested (100 mmol/L), it achieved 97% efficiency in potentiodynamic polarization (PP) and 99% in a 24-hour spray test, significantly outperforming both Myristoyl sarcosine (M, C14) and Lauroyl sarcosine (L, C12) [1].

Corrosion Inhibition Metalworking Fluids Electrochemistry

Critical Micelle Concentration (CMC): Oleoyl Sarcosine vs. Shorter-Chain Sarcosinates

The critical micelle concentration (CMC) of surfactants is a key determinant of their efficiency in reducing surface tension and forming micelles. While direct CMC data for the free acid form of Oleoyl sarcosine is limited to a reported range of ~0.1-0.5 mM [2], extensive class-level data on sodium N-acyl sarcosinates demonstrates a strong inverse correlation between acyl chain length and CMC. Shorter-chain analogs (e.g., C12 lauroyl) exhibit CMC values 1-2 orders of magnitude higher than longer-chain (C14, C16, C18) derivatives [1]. This trend, driven by increased hydrophobicity, indicates that Oleoyl sarcosine (C18:1) will have a substantially lower CMC than its C12 and C14 counterparts, translating to higher surface activity and greater efficiency at low use concentrations.

Surfactant Science Formulation Micellization

Skin Penetration Enhancement: A Class Property with Practical Formulation Implications

Acyl sarcosines, including Oleoyl sarcosine, are recognized for their ability to enhance the dermal penetration of co-formulated actives. The Cosmetic Ingredient Review safety assessment explicitly notes that these ingredients 'can enhance the penetration of other ingredients through the skin,' warranting caution when formulating with compounds that have dermal absorption-based safety limits [1]. While no direct quantitative comparison of enhancement ratios between different acyl sarcosines was identified for Oleoyl sarcosine specifically, this class-level effect is a critical differentiator for formulators seeking to improve the bioavailability of topical actives.

Transdermal Delivery Cosmetic Formulation Penetration Enhancer

Purity and Composition: Oleoyl Sarcosine's Defined Specification Relative to Complex Mixtures

According to the amended safety assessment by the Cosmetic Ingredient Review, Oleoyl Sarcosine is reported to be 97% pure and may contain 2% free fatty acids [1]. In contrast, Sodium Lauroyl Sarcosinate (30% active) contains 1-1.5% (max.) sodium laurate, and Cocoyl Sarcosine is a complex mixture derived from coconut oil fatty acids (C8-C18). This high purity and well-defined single-component profile for Oleoyl Sarcosine stands in contrast to the heterogeneous composition of Cocoyl Sarcosine, which can vary between suppliers and batches.

Analytical Chemistry Quality Control Raw Material Specification

Antimicrobial Activity: pH-Dependent Efficacy as a Functional Attribute

Oleoyl sarcosine exhibits pH-dependent antimicrobial activity. Research indicates that at a pH of 5.8, it demonstrates effective antibacterial and antifungal properties, while losing efficacy at neutral or alkaline pH levels . This characteristic is attributed to the protonation state of the carboxylic acid group, which influences its interaction with microbial membranes.

Antimicrobial Preservation Personal Care

Where Oleoyl Sarcosine (CAS 110-25-8) Delivers Differentiated Performance


High-Performance Corrosion Inhibitor for Aqueous Metalworking Fluids

Based on its superior corrosion inhibition efficiency on low-carbon steel (97% in PP, 99% in 24h spray test) compared to Lauroyl (51%) and Myristoyl (82%) sarcosines [1], Oleoyl sarcosine is the preferred choice for formulating long-life, high-stability metalworking fluids, cutting oils, and aerosol lubricants where sustained corrosion protection is paramount.

Mild, Efficient Surfactant for Acidic Personal Care Formulations

The combination of a low CMC (~0.1-0.5 mM) [2] for efficient surface activity at low concentrations, documented skin mildness (non-irritating, non-sensitizing) [3], and pH-dependent antimicrobial activity at pH 5.8 makes Oleoyl sarcosine an ideal multifunctional surfactant for acidic skin cleansers, exfoliating washes, and other rinse-off products where gentle, effective cleansing and potential preservation are desired.

Reproducible, High-Purity Ingredient for Pharmaceuticals and Regulated Cosmetics

With a reported purity of 97% and a well-defined single-component structure (C18:1), Oleoyl sarcosine offers a significant advantage over variable, natural-mixture alternatives like Cocoyl Sarcosine [4]. This ensures batch-to-batch consistency, simplifies quality control, and supports regulatory filings for transdermal drug delivery systems, topical pharmaceutical excipients, and premium cosmetic products where purity and reproducibility are non-negotiable.

Penetration-Enhancing Excipient for Topical and Transdermal Formulations

The well-documented, class-level ability of acyl sarcosines to enhance the dermal penetration of co-formulated active compounds [3] positions Oleoyl sarcosine as a valuable functional excipient in the development of transdermal patches, topical gels, and cosmetic serums. Its use can improve the bioavailability of hydrophobic actives, enabling more effective delivery at lower drug loads.

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